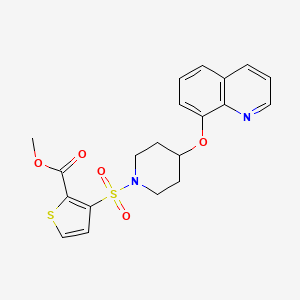

Methyl 3-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

Description

Methyl 3-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core substituted at the 3-position with a sulfonyl-linked 4-(quinolin-8-yloxy)piperidine moiety.

Properties

IUPAC Name |

methyl 3-(4-quinolin-8-yloxypiperidin-1-yl)sulfonylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S2/c1-26-20(23)19-17(9-13-28-19)29(24,25)22-11-7-15(8-12-22)27-16-6-2-4-14-5-3-10-21-18(14)16/h2-6,9-10,13,15H,7-8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDUSQQEUZALQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves multiple steps:

Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Piperidine Ring Formation: The piperidine ring is often synthesized through hydrogenation of pyridine or via cyclization reactions involving 1,5-diamines.

Coupling Reactions: The quinoline and piperidine moieties are coupled using nucleophilic substitution reactions, where the quinoline is functionalized with a leaving group (e.g., halide) and reacted with a piperidine derivative.

Sulfonylation: The piperidine derivative is then sulfonylated using reagents like sulfonyl chlorides in the presence of a base.

Thiophene Carboxylate Ester Formation: The final step involves esterification of thiophene-2-carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the sulfonylation and esterification steps using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinoline or thiophene rings, potentially leading to hydrogenated derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline and piperidine moieties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Hydrogenated quinoline or thiophene derivatives.

Substitution: Various substituted quinoline or piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to methyl 3-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results in inhibiting growth at low MIC values (minimum inhibitory concentrations) .

Anticancer Properties

Several studies highlight the anticancer potential of this compound class. For example, derivatives containing quinoline and thiophene structures demonstrated selective cytotoxicity against cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL . The mechanism appears to involve apoptosis induction through specific interactions with cellular targets.

Antimicrobial Efficacy Study

In a study published in RSC Advances, several synthesized compounds were screened for antibacterial activity, revealing that some derivatives exhibited significant inhibition against Mycobacterium smegmatis with MIC values as low as 6.25 µg/mL . This suggests that modifications in the chemical structure can enhance antimicrobial efficacy.

Anticancer Activity Investigation

A comprehensive investigation into the anticancer activities of this compound analogs showed that these compounds could selectively target cancer cells while sparing normal cells, indicating their potential as therapeutic agents . The study utilized various assays to confirm the mechanism of action and cellular uptake.

Biological Activity

Methyl 3-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C₂₁H₂₃N₃O₃S. Its structure features a thiophene ring, a quinoline moiety, and a piperidine group, which are known to contribute to various biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₃N₃O₃S |

| Molecular Weight | 393.5 g/mol |

| CAS Number | 1902985-85-6 |

| Melting Point | Not Available |

| Solubility | Not Available |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting enzymatic functions critical for bacterial survival.

- Anticancer Properties : Recent studies have indicated that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a potential role in cancer therapy by targeting specific signaling pathways involved in cell survival and proliferation.

- Neuroprotective Effects : Preliminary research indicates that the compound may have neuroprotective effects, potentially through the inhibition of neuroinflammation and oxidative stress pathways.

Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of various quinoline derivatives, including this compound). The results demonstrated a notable inhibition against Staphylococcus aureus and Escherichia coli, with percentage inhibitions ranging from 60% to 80% depending on the concentration used .

Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers assessed the cytotoxic effects of several thiophene derivatives. This compound was found to induce apoptosis in human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Study 3: Neuroprotection

Research by Chen et al. (2014) explored the neuroprotective potential of various piperidine derivatives. The findings suggested that this compound could reduce neuronal cell death induced by oxidative stress, highlighting its potential application in neurodegenerative diseases .

Comparison with Similar Compounds

Target Compound

- Core structure : Thiophene-2-carboxylate ester.

- Substituents: Sulfonyl-linked 4-(quinolin-8-yloxy)piperidine.

- Key functional groups: Quinoline (aromatic heterocycle), sulfonamide (polar linker), and piperidine (basic nitrogen).

- Synthesis : Likely involves Suzuki-Miyaura coupling or nucleophilic substitution for sulfonylation, analogous to methods in patent examples .

Example 62 ()

- Structure : Pyrazolo[3,4-d]pyrimidine core with fluorophenyl and thiophene-2-carboxylate substituents.

- Key differences: Replaces quinoline with fluorophenyl and pyrazolopyrimidine groups.

- Synthesis : Uses Suzuki coupling with 5-(methoxycarbonyl)thiophen-3-ylboronic acid, as described in patent procedures .

Tiagabine-Related Compounds ()

- Structure : Piperidinecarboxylates with bis(3-methyl-2-thienyl)butenyl chains.

- Key differences: Lacks sulfonyl and quinoline groups; features bis-thienyl motifs for GABAergic activity.

- Synthesis : Likely involves alkylation or ketone condensation, differing from sulfonylation pathways .

Physical and Pharmacokinetic Properties

- Tiagabine analogs with bis-thienyl groups exhibit higher lipophilicity, as indicated by chromatographic retention (RRT = 1.39) .

Pharmacokinetic Considerations

- Target Compound: The sulfonyl group may reduce metabolic degradation, while the quinoline ring could influence CYP450 interactions.

- Example 62 : Fluorination typically enhances metabolic stability and membrane permeability.

- Tiagabine Analogs : The butenyl chain and thienyl groups likely improve blood-brain barrier penetration, critical for CNS targets .

Q & A

Basic Question: What are the key synthetic steps for Methyl 3-((4-(quinolin-8-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate, and how is purity validated?

Methodological Answer:

The synthesis typically involves:

Sulfonylation : Reacting thiophene-2-carboxylate derivatives with sulfonyl chlorides under anhydrous conditions (e.g., using DCM as a solvent and a base like triethylamine).

Piperidine-Quinoline Coupling : Introducing the 4-(quinolin-8-yloxy)piperidin-1-yl moiety via nucleophilic substitution or Mitsunobu reaction .

Purification : Column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) to isolate the product.

Purity Validation :

- HPLC : Retention time consistency (e.g., compared to standards; see analogous compounds in for retention parameters) .

- Spectroscopy : for functional group confirmation (e.g., sulfonyl proton at δ 3.1–3.3 ppm; quinoline aromatic protons at δ 8.5–9.0 ppm) .

Advanced Question: How can Design of Experiments (DoE) optimize the sulfonylation step to maximize yield?

Methodological Answer:

A DoE approach would involve:

Factor Screening : Variables include temperature (40–80°C), molar ratio (1:1 to 1:1.5 for sulfonyl chloride), and catalyst (e.g., DMAP vs. no catalyst).

Response Surface Methodology : Central Composite Design to model interactions between factors .

Flow Chemistry : Continuous-flow reactors (as in ) can enhance mixing and heat transfer, reducing side reactions .

Example Optimization Outcome :

- Higher yields (e.g., >85%) achieved at 60°C with a 1:1.2 molar ratio and 5 mol% DMAP, validated by HPLC .

Basic Question: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- : Assign peaks for the thiophene ring (δ 6.8–7.5 ppm), sulfonyl group (δ 3.1–3.3 ppm), and quinoline protons (δ 8.5–9.0 ppm) .

- IR Spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1300 cm) and ester (C=O stretch at 1700–1750 cm) groups .

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., calculated [M+H] = 473.12 g/mol) .

Advanced Question: How does the compound interact with enzyme targets, and what assays validate this mechanism?

Methodological Answer:

- Molecular Docking : Simulate binding to targets (e.g., kinases or proteases) using software like AutoDock. The quinoline moiety may intercalate into hydrophobic pockets, while the sulfonyl group forms hydrogen bonds .

- Enzyme Inhibition Assays :

- Kinetic Studies : Measure values via fluorogenic substrates (e.g., IC determination at varying substrate concentrations) .

- Cellular Assays : Evaluate cytotoxicity (MTT assay) and target modulation (Western blot for phosphorylation levels) .

Data Contradiction Analysis: How to resolve discrepancies in reported biological activity across studies?

Methodological Answer:

Assay Conditions : Compare buffer pH (e.g., activity may drop at pH >7 due to ester hydrolysis) .

Structural Analogues : Test derivatives (e.g., replacing quinoline with isoquinoline) to isolate pharmacophore contributions .

Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability in IC values from independent studies .

Stability Assessment: What factors influence the compound’s stability, and how are they evaluated?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 2–10) at 37°C for 24h; monitor degradation via HPLC (e.g., ester hydrolysis at pH >8) .

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperature (>150°C suggests shelf stability) .

- Light Sensitivity : UV-vis spectroscopy under accelerated light exposure (λ = 254 nm) to detect photodegradation .

Advanced Experimental Design: Propose a study to elucidate the sulfonyl group’s role in bioactivity.

Methodological Answer:

Synthetic Analogues : Prepare derivatives with sulfonyl replaced by carbonyl or phosphonyl groups.

Structure-Activity Relationship (SAR) : Test analogues in enzyme assays (e.g., IC comparison).

Computational Analysis : Calculate electrostatic potential maps to assess sulfonyl’s electron-withdrawing effects on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.